molecular formula C42H50O16 B020538 Phyllostadimer A CAS No. 638203-32-4

Phyllostadimer A

Cat. No. B020538
CAS RN: 638203-32-4
M. Wt: 810.8 g/mol
InChI Key: LXZQSRKEZKPRBC-GMNNXKACSA-N
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Description

Phyllostadimer A, along with Phyllostadimer B, are two unique bis-lignans identified in the bamboo species Phyllostachys edulis. These compounds are characterized by a direct carbon-carbon bond connection between two lignan units. The isolation and identification of this compound were primarily based on spectral analysis. Interestingly, this compound has been found to significantly inhibit liposomal lipid peroxidation, highlighting its potential bioactivity (A. Suga et al., 2003).

Synthesis Analysis

While specific details on the synthesis of this compound are scarce in the literature I accessed, the synthesis of similar complex organic molecules often involves multi-step organic reactions, including but not limited to Diels-Alder cycloadditions, which are a common strategy for constructing cyclic structures in dendrimer synthesis (Z. Shifrina et al., 2005). These methods might offer insight into possible synthetic routes for this compound, emphasizing the importance of strategic functional group placement and protective group strategies.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the unique direct connection of two lignan units via a carbon-carbon bond. This structural motif is uncommon and signifies a specific type of dimerization that may affect the molecule's physical and chemical properties. Advanced spectroscopic techniques such as NMR and mass spectrometry play a crucial role in elucidating such complex structures (A. Suga et al., 2003).

Chemical Reactions and Properties

This compound's reactivity and interaction with biological molecules, evidenced by its inhibitory effect on lipid peroxidation, suggest a potential for diverse chemical reactions. The specific carbon-carbon bonding between lignan units could influence its reactivity, making it a candidate for further study in the context of organic synthesis and bioactivity exploration.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, would be influenced by its bis-lignan structure. The direct C-C linkage between the two lignan units could impact the compound's overall polarity, solubility in various solvents, and thermal stability.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity towards oxidizing agents and its potential antioxidative activity, are noteworthy. Its significant inhibition of liposomal lipid peroxidation highlights its antioxidative potential, which could be attributed to the structural features and electronic configuration imparted by the bis-lignan framework (A. Suga et al., 2003).

Safety and Hazards

The safety data sheet for Phyllostadimer A indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, or if ingested or inhaled, appropriate first aid measures should be taken .

properties

IUPAC Name

4-[(2S,5S,6R)-6-[(2R,5R,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)43)37(45)35-19-57-41(23-13-31(51-3)39(47)32(14-23)52-4)25(17-55-35)26-18-56-36(38(46)22-8-10-28(44)30(12-22)50-2)20-58-42(26)24-15-33(53-5)40(48)34(16-24)54-6/h7-16,25-26,35-38,41-48H,17-20H2,1-6H3/t25-,26+,35-,36+,37?,38?,41+,42-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZQSRKEZKPRBC-GMNNXKACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(COC(CO2)C(C3=CC(=C(C=C3)O)OC)O)C4COC(COC4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H](CO[C@H](CO2)C(C3=CC(=C(C=C3)O)OC)O)[C@@H]4CO[C@@H](CO[C@@H]4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phyllostadimer A
Reactant of Route 2
Phyllostadimer A
Reactant of Route 3
Phyllostadimer A
Reactant of Route 4
Phyllostadimer A
Reactant of Route 5
Phyllostadimer A
Reactant of Route 6
Phyllostadimer A

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